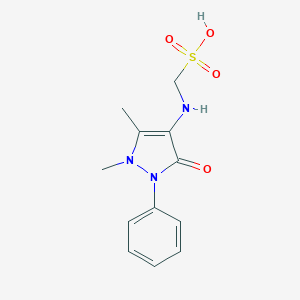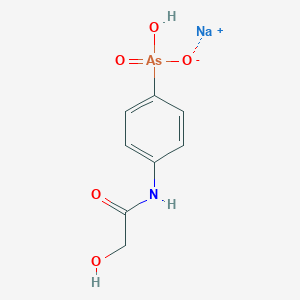
BENZO(h)NAPHTHO(1,2-f)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as BNQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNQ is a polycyclic aromatic hydrocarbon that contains a quinoline ring system fused with a naphthalene ring system. This compound has shown promising results in various studies, including its use as a fluorescent probe, antitumor agent, and DNA intercalator.
Mécanisme D'action
The mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE is not fully understood, but it is believed to be related to its ability to intercalate into DNA. Intercalation is the process by which a molecule inserts itself between the base pairs of DNA, leading to changes in the structure and function of DNA. This can lead to DNA damage and cell death. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its ability to intercalate into DNA, which can lead to changes in the structure and function of DNA. This can be useful in studying the effects of DNA damage and repair. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one limitation of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on BENZO(h)NAPHTHO(1,2-f)QUINOLINE. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its potential applications in cancer research. Another area of interest is the development of new synthesis methods for BENZO(h)NAPHTHO(1,2-f)QUINOLINE, which could lead to more efficient and cost-effective production. Finally, more research is needed to fully understand the potential toxicity of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its limitations in certain applications.
Méthodes De Synthèse
The synthesis of BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves the condensation of 2-amino-1-naphthol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain pure BENZO(h)NAPHTHO(1,2-f)QUINOLINE.
Applications De Recherche Scientifique
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has shown potential in various scientific research applications, including its use as a fluorescent probe, antitumor agent, and DNA intercalator. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been shown to have antitumor activity against various cancer cell lines, including breast and lung cancer. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
Propriétés
Numéro CAS |
196-79-2 |
|---|---|
Nom du produit |
BENZO(h)NAPHTHO(1,2-f)QUINOLINE |
Formule moléculaire |
C21H13N |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |
Clé InChI |
ASOZIQLEGCCDBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
Autres numéros CAS |
196-79-2 |
Synonymes |
Benzo[h]naphtho[1,2-f]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



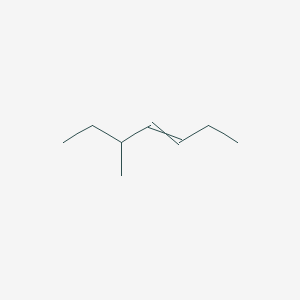
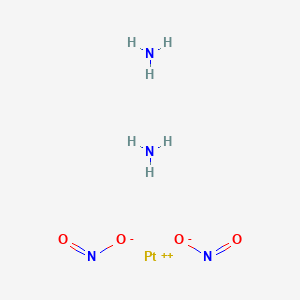
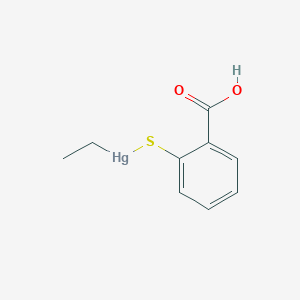
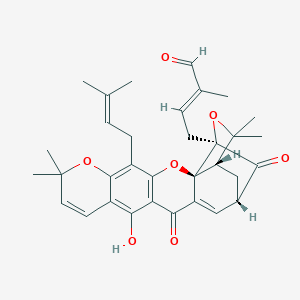
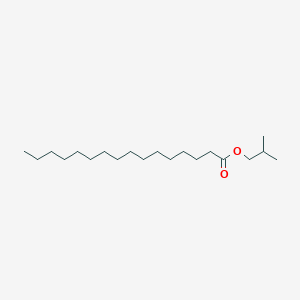
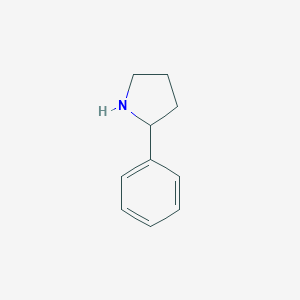
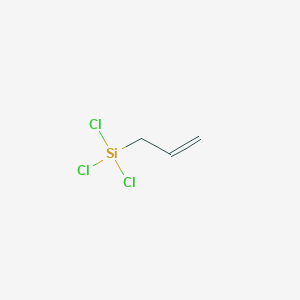
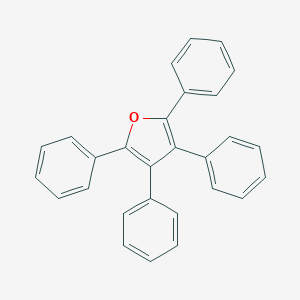

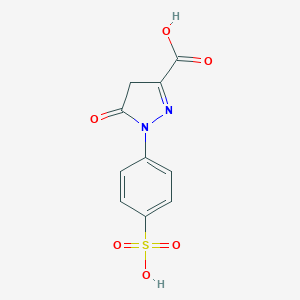
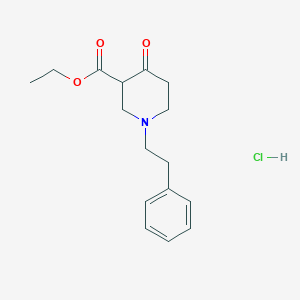
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
